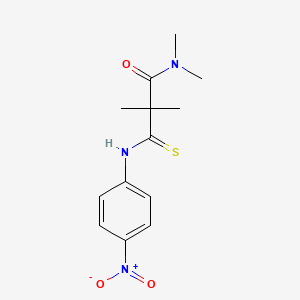
N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide” is a synthetic organic compound characterized by its complex molecular structure It features a nitroaniline group, a sulfanylidene group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide” typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of a nitro group to an aniline derivative.
Amidation: Formation of the propanamide backbone through reaction with a suitable amine.
Sulfurization: Introduction of the sulfanylidene group under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The sulfanylidene group can be reduced to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aniline or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Reduction of Nitro Group: Formation of aniline derivatives.
Reduction of Sulfanylidene Group: Formation of thiol derivatives.
Substitution Reactions: Formation of various substituted aniline or amide derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: As a catalyst or reagent in various chemical processes.
Mechanism of Action
The mechanism of action of “N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide” would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfanylidene groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Similar in structure but lacks the sulfanylidene and propanamide groups.
2,2-Dimethyl-3-(4-nitroanilino)propanamide: Similar but without the sulfanylidene group.
Uniqueness
“N,N,2,2-Tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide” is unique due to the presence of both the nitroaniline and sulfanylidene groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
62133-18-0 |
|---|---|
Molecular Formula |
C13H17N3O3S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-3-(4-nitroanilino)-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C13H17N3O3S/c1-13(2,12(17)15(3)4)11(20)14-9-5-7-10(8-6-9)16(18)19/h5-8H,1-4H3,(H,14,20) |
InChI Key |
OIKDZTPEZWUWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=S)NC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















